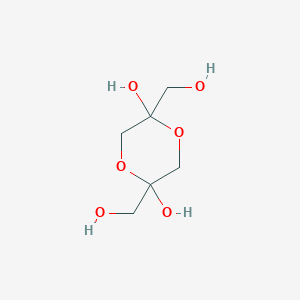

1,3-Dihydroxyacetone dimer

描述

1,3-Dihydroxyacetone dimer, also known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, is a chemical compound with the molecular formula C6H12O6. It is a dimeric form of 1,3-dihydroxyacetone, a simple saccharide. This compound is primarily used in organic synthesis and as a building block for various chemical reactions .

准备方法

1,3-Dihydroxyacetone dimer can be synthesized through several methods:

化学反应分析

1,3-Dihydroxyacetone dimer undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it back to 1,3-dihydroxyacetone or other related compounds.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, forming various derivatives.

科学研究应用

1,3-Dihydroxyacetone dimer has several applications in scientific research:

作用机制

The mechanism of action of 1,3-dihydroxyacetone dimer involves its interaction with amino acids in the skin. It undergoes a Maillard reaction with the amino groups of proteins, leading to the formation of melanoidins, which impart a brown color to the skin . This reaction is similar to the natural tanning process but occurs without exposure to ultraviolet radiation.

相似化合物的比较

1,3-Dihydroxyacetone dimer can be compared with other similar compounds:

1,3-Dihydroxyacetone: The monomeric form, which is more reactive and less stable than the dimer.

Glyceraldehyde: A structural isomer of 1,3-dihydroxyacetone, used in similar applications but with different reactivity.

2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol: Another name for this compound, highlighting its dioxane structure.

This compound is unique due to its stability and versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.

属性

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 1,3-dihydroxyacetone dimer and what are its key spectroscopic characteristics?

A1: this compound exists as a 1,4-dioxane derivative due to dimerization. While the provided abstracts do not delve into specific spectroscopic data, they mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, ], and Nuclear Magnetic Resonance (NMR) spectroscopy [] being used to characterize the compound and its derivatives. FTIR can confirm the presence of functional groups like hydroxyl groups within the molecule. GC-MS helps identify and quantify the compound in complex mixtures, while NMR provides information about its structure and dynamics in solution.

Q2: Can this compound be nitrated, and if so, what are the properties of the resulting compounds?

A2: Yes, this compound can be nitrated using nitric acid. This reaction yields two products: 1,3-dinitratoacetone and its dimer, 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane []. These compounds have been characterized by X-ray diffraction, vibrational spectroscopy (IR and Raman), NMR, and elemental analysis. Importantly, despite having the same atomic stoichiometry, the dimer exhibits significantly higher sensitivity to impact and friction, making it potentially useful as a high-energy dense oxidizer. [].

Q3: How is this compound used in the synthesis of other important compounds?

A3: this compound serves as a valuable starting material in organic synthesis. For instance, it can be converted to 2-phenylglycerol through a three-step process involving silylation, Grignard reaction with phenylmagnesium bromide, and deprotection []. Additionally, it's a key precursor in the synthesis of 2-ethynylglycerol, a crucial building block for the antiviral drug Islatravir (MK-8591). This synthesis involves acid-catalyzed cracking of the dimer followed by the addition of an acetylenic nucleophile [].

Q4: Has this compound been found in natural sources, and if so, what are the implications?

A4: Yes, this compound has been identified in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor []. This finding suggests the potential for utilizing in vitro plant cultivation systems to sustainably obtain this compound, which could be valuable for various applications, including its use as a chemical building block.

Q5: Are there any potential toxicological concerns associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for toxicity, research suggests potential concerns with some of its derivatives. For example, the leaf extract of Luehea divaricata, which contains this compound along with other compounds, exhibits potential cytotoxic, genotoxic, and toxicogenomic effects []. Further research is needed to fully understand the safety profile of this compound and its derivatives.

Q6: Are there alternative methods for producing 5-hydroxymethylfurfural that utilize this compound?

A6: Research indicates that the hydrothermal treatment of palm kernel shell residues, which can yield this compound among other products, is a potential method for producing 5-hydroxymethylfurfural []. This process involves pre-treating the biomass with alkali solutions before subjecting it to high temperatures and pressures in a reactor. The addition of 2-butanol as an extracting solvent can further enhance 5-HMF yield []. This suggests a possible link between this compound formation and the production of this valuable platform chemical.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)